Disodium 3,3'-(phenylphosphinediyl)bis(benzene-1-sulphonate)
Description
Disodium 3,3'-(phenylphosphinediyl)bis(benzene-1-sulphonate) is a sulfonated aromatic organophosphorus compound. Its structure features a central phosphorus atom linked to two benzene sulfonate groups via phenyl bridges. This compound is notable for its applications in catalysis, ligand chemistry, and material science due to its electron-withdrawing sulfonate groups and phosphorus-based reactivity. However, detailed physicochemical data (e.g., solubility, stability) remain scarce in publicly available literature .
Properties
CAS No. |
64018-22-0 |
|---|---|
Molecular Formula |
C18H13Na2O6PS2 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
disodium;3-[phenyl-(3-sulfonatophenyl)phosphanyl]benzenesulfonate |
InChI |
InChI=1S/C18H15O6PS2.2Na/c19-26(20,21)17-10-4-8-15(12-17)25(14-6-2-1-3-7-14)16-9-5-11-18(13-16)27(22,23)24;;/h1-13H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI Key |
PWRPHTBBQPNXQA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) typically involves chemical synthesis methods. The specific synthetic routes and reaction conditions require detailed understanding and experimental procedures . Industrial production methods are not extensively documented, but the compound can be synthesized through controlled chemical reactions involving the appropriate precursors and reagents .
Chemical Reactions Analysis
Disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the conditions applied .
Scientific Research Applications
Disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) has a wide range of scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and research.
Mechanism of Action
The mechanism by which disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) exerts its effects involves its interaction with molecular targets and pathways. The compound’s phosphine-based structure allows it to coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. These interactions are crucial for its role in organic synthesis and metal coordination chemistry .
Comparison with Similar Compounds
Trisodium 3,3',3''-phosphinetriyltris(benzene-1-sulphonate)
Structural Differences :
- Phosphorus Coordination : The trisodium variant contains three sulfonated benzene rings attached to a central phosphorus atom, compared to two in the disodium compound .
- Charge and Solubility : The trisodium salt has a higher negative charge density (-3 vs. -2), enhancing its solubility in polar solvents.
Functional Differences :
- Catalytic Applications : The trisodium compound is more frequently utilized in aqueous-phase catalysis (e.g., Suzuki-Miyaura coupling) due to its superior water solubility .
- Toxicity: Limited data exist for both compounds, but trisodium derivatives are generally regarded as less bioaccumulative due to their ionic nature .
Disodium 3,3'-[[1,1'-biphenyl]-4,4'-diylbis(azo)]bis(4-aminonaphthalene-1-sulphonate) (Congo Red)
Structural Differences :
Functional and Toxicological Differences :
Disodium 4,4'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis(benzenesulphonate)
Structural Differences :
- Hydroxy and Azo Groups : This compound contains hydroxyl and azo groups, contrasting with the phosphorus and sulfonate groups in the target compound .
- Symmetry : Both compounds share bis-sulfonate symmetry but differ in core functional groups.
Comparative Data Table
Biological Activity
Disodium 3,3'-(phenylphosphinediyl)bis(benzene-1-sulphonate) is a compound of growing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
Disodium 3,3'-(phenylphosphinediyl)bis(benzene-1-sulphonate) is characterized by its sulfonate groups and phosphine linkage, which contribute to its solubility and reactivity. The molecular formula is , with a molecular weight of approximately 382.39 g/mol. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have indicated that compounds with sulfonate groups exhibit significant antimicrobial properties. For instance, benzene-1,3-disulfonic acid derivatives have shown effectiveness against various bacterial strains .
- Anticancer Properties : Research has highlighted the potential of phosphine-based compounds in cancer therapy. The unique interaction between phosphine groups and cellular mechanisms can lead to apoptosis in cancer cells .
- Insecticidal Activity : Related compounds have been studied for their insecticidal properties against vectors such as Aedes aegypti, suggesting that disodium 3,3'-(phenylphosphinediyl)bis(benzene-1-sulphonate) might also exhibit similar effects .
Antimicrobial Activity
A study focusing on the degradation of benzene-1,3-disulfonate by mixed bacterial cultures revealed that these compounds could serve as substrates for microbial metabolism, indicating their potential use in bioremediation .
Anticancer Activity
Phosphine-containing compounds have been researched for their ability to induce apoptosis in cancer cells. For example, a study demonstrated that certain phosphine derivatives could inhibit cell proliferation in breast cancer cell lines . The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Insecticidal Activity
Insecticidal assays showed that benzene derivatives possess significant larvicidal activity against mosquito larvae. Specifically, the presence of methylene groups in similar compounds enhanced their effectiveness .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Insecticidal | Larvicidal activity against Aedes aegypti |
Case Studies
- Antimicrobial Efficacy : A study isolated a mixed bacterial culture capable of degrading benzene-1,3-disulfonate. The culture was composed of five different strains, showcasing the compound's potential as a bioremediation agent .
- Cancer Cell Proliferation : In vitro studies demonstrated that phosphine derivatives could significantly reduce proliferation rates in MCF-7 breast cancer cells through ROS-mediated pathways .
- Larvicidal Testing : Research on structurally related compounds indicated that modifications to the benzene ring could enhance larvicidal potency against mosquito larvae, emphasizing the importance of structural characteristics in biological activity .
Q & A
Q. Resolving Discrepancies :
- Verify HPLC purity ≥98% (C18 column, 0.1% TFA/ACN gradient)
- Use pooled human liver microsomes (≥150 donors) for metabolic relevance
- Analyze dose-response linearity using Hill slope models
What experimental strategies address ecological data gaps (e.g., persistence, bioaccumulation) for environmental risk assessment?
Advanced Question
Tiered Testing Framework :
OECD 301F Manometric Respirometry : Measure biodegradation over 28 days at 20°C with activated sludge inoculum.
Daphnia magna Acute Toxicity (OECD 202) : 48h EC50 determination under GLP conditions (ionic strength adjusted to 0.01M NaNO3).
Soil Column Chromatography (OECD 106) : Determine soil adsorption coefficient (Koc) using HPLC-grade sand spiked at 10 mg/kg.
QSAR Modeling : Validate predictions using EPI Suite™ v4.1 for azo-sulfonate derivatives .
How should researchers design dose-ranging studies for mammalian toxicity endpoints given existing human LDLO data?
Basic Question
Study Design Recommendations :
- Acute Oral (OECD 423) : 50, 150, 450 mg/kg in Sprague-Dawley rats (n=5/sex/dose)
- Subchronic (OECD 408) : 90-day feed administration at 0.1%, 0.3%, 1% w/w with weekly bodyweight/GTP monitoring
- Satellite Groups : Toxicokinetic profiling via LC-MS/MS (plasma t1/2 determination)
Critical Endpoints : Vascular endothelia and CNS histopathology, aligning with human symptomology (dyspnea, convulsions) .
What experimental models are appropriate for investigating potential reproductive toxicity given limited data?
Advanced Question
OECD 414 Extended One-Generation Reproductive Toxicity Study (EOGRTS) :
- Pre-Mating Exposure : 10 weeks in Wistar rats (0, 10, 30, 100 mg/kg/day via gavage)
- F1 Generation Assessment :
- Anogenital distance (PND 0)
- Vaginal opening/preputial separation timing
- Placental transfer analysis using ¹⁴C-labeled compound (specific activity ≥50 mCi/mmol)
- Hormonal Profiling : LC-MS/MS quantification of estradiol, testosterone, and LH at sexual maturation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
